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Introduction
Accurate quantification of total protein concentration in cell lysates is a fundamental step for a

wide range of applications in biological research and drug development, including western

blotting, ELISA, and enzyme activity assays.[1] The Bicinchoninic Acid (BCA) assay is a

sensitive, detergent-compatible colorimetric method for measuring total protein concentration.

[1][2] This application note provides a detailed protocol for quantifying protein in cell lysates

using the BCA assay, complete with methodologies for lysate preparation, standard curve

generation, and data analysis.

Principle of the Assay
The BCA assay is a two-step process that relies on the reduction of cupric ions (Cu²⁺) by

protein and the subsequent chelation of the resulting cuprous ions (Cu⁺) by bicinchoninic
acid.[3][4]

Biuret Reaction: In an alkaline medium, peptide bonds in the protein reduce Cu²⁺ ions from

the copper (II) sulfate to Cu⁺. The amount of Cu²⁺ reduced is proportional to the amount of

protein present.[3][5]
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BCA Chelation: Two molecules of BCA selectively chelate each Cu⁺ ion, forming a stable,

water-soluble, purple-colored complex.[3][4][6] This complex exhibits a strong absorbance at

562 nm.[1][3][7]

The intensity of the purple color is directly proportional to the protein concentration, which can

be determined by comparing the absorbance of the unknown sample to a standard curve

generated from a protein of known concentration, such as Bovine Serum Albumin (BSA).[7]

Experimental Protocols
Protocol 1: Preparation of Cell Lysate
This protocol provides a general method for preparing whole-cell lysates using RIPA buffer,

which is compatible with the BCA assay.

Materials:

Cultured cells (adherent or suspension)

Ice-cold Phosphate-Buffered Saline (PBS)

Ice-cold RIPA Lysis Buffer (Recipe below)

Protease and Phosphatase Inhibitor Cocktails (add fresh before use)

Cell scraper (for adherent cells)

Microcentrifuge tubes

Refrigerated microcentrifuge

RIPA Buffer Recipe (100 mL):

50 mM Tris-HCl, pH 7.4

150 mM NaCl

1% NP-40 (or Triton X-100)
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0.5% Sodium deoxycholate

0.1% SDS

1 mM EDTA

Procedure:

Cell Harvesting:

Adherent Cells: Wash cells once with ice-cold PBS. Aspirate PBS and add 100-500 µL of

ice-cold RIPA buffer (with inhibitors) per 10⁶ cells.[8] Use a cell scraper to scrape the cells

off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

Suspension Cells: Pellet cells by centrifugation at 1000 x g for 5 minutes at 4°C.[8]

Discard the supernatant and wash the pellet with ice-cold PBS. Centrifuge again and

discard the supernatant. Resuspend the cell pellet in ice-cold RIPA buffer (with inhibitors)

by gentle pipetting.

Lysis: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure

complete lysis.[8]

Clarification: To shear DNA and reduce viscosity, sonicate the lysate on ice.[8][9] This is

particularly important for tissue lysates.[9]

Centrifugation: Centrifuge the lysate at approximately 10,000 x g for 20 minutes at 4°C to

pellet the cell debris.[8]

Collection: Carefully transfer the clear supernatant to a fresh, pre-chilled microcentrifuge

tube. This supernatant is the protein lysate.

Storage: Use the lysate immediately for protein quantification or aliquot and store at -80°C

for long-term use to avoid repeated freeze-thaw cycles.[9]

Protocol 2: Preparation of Protein Standards
A standard curve is essential for accurate protein quantification. Bovine Serum Albumin (BSA)

is a commonly used protein standard.[10] Prepare a set of standards by serially diluting a stock
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solution.

Materials:

BSA stock solution (e.g., 2 mg/mL)

Diluent (the same lysis buffer used for the samples, without inhibitors)

Microcentrifuge tubes

Procedure:

Prepare a series of BSA standards by diluting the 2 mg/mL stock solution. The

concentrations should span the expected range of your samples.

The table below provides an example dilution scheme for a standard microplate assay.
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Vial
Volume of Diluent
(µL)

Volume and Source
of BSA (µL)

Final BSA
Concentration
(µg/mL)

A 0
300 of Stock (2000

µg/mL)
2000

B 125
375 of Stock (2000

µg/mL)
1500

C 325
325 of Stock (2000

µg/mL)
1000

D 175 175 of tube B dilution 750

E 325 325 of tube C dilution 500

F 325 325 of tube E dilution 250

G 325 325 of tube F dilution 125

H 400 100 of tube G dilution 25

I 400 0 0 (Blank)

Table adapted from

common BCA kit

protocols.[11]

Protocol 3: BCA Assay Procedure (Microplate Format)
Materials:

BCA Reagent A

BCA Reagent B

Prepared protein standards and unknown cell lysates

96-well clear flat-bottom microplate

Multichannel pipette
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Plate shaker (optional)

Incubator or water bath set to 37°C

Microplate reader capable of measuring absorbance at 562 nm

Procedure:

Prepare Working Reagent (WR): Mix BCA Reagent A and Reagent B in a 50:1 ratio.[1][7]

Prepare enough WR for all standards and samples. For a 96-well plate, you will need

approximately 200 µL per well. The WR should be an apple-green color.[6]

Plate Loading:

Pipette 10-25 µL of each standard and unknown sample into separate wells of the

microplate.[1][11] It is highly recommended to run all standards and samples in duplicate

or triplicate.[12]

Ensure the diluent for the standards is the same buffer as the samples to avoid matrix

effects.[10]

Add Working Reagent: Add 200 µL of the prepared WR to each well.[1][7][11]

Incubation: Mix the plate gently on a plate shaker for 30 seconds.[11] Cover the plate and

incubate at 37°C for 30 minutes.[1][7][11] Alternative incubation times and temperatures

(e.g., room temperature for 2 hours or 60°C for 30 minutes) can be used to modulate

sensitivity.[6]

Absorbance Measurement: Cool the plate to room temperature.[1] Measure the absorbance

at or near 562 nm using a microplate reader.[1][3][6][7] It is best to read the plate within 30

minutes after incubation.[1]
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Data Analysis
Blank Correction: Average the absorbance readings for the blank standard replicates (0

µg/mL). Subtract this average value from the absorbance readings of all other standards and

unknown samples.[11]

Standard Curve Generation: Plot the blank-corrected absorbance values for the BSA

standards (Y-axis) against their known concentrations in µg/mL (X-axis).

Determine Unknown Concentration: Use the equation of the line from a linear regression fit

of the standard curve to calculate the protein concentration of the unknown samples.[7] For

more accuracy, a four-parameter (quadratic) curve fit is often recommended.[11]

Equation of a line: y = mx + c Where: y = Absorbance, m = slope, x = concentration, c = y-

intercept Solve for x: Concentration (x) = (Absorbance (y) - c) / m

If the samples were diluted prior to the assay, multiply the calculated concentration by the

dilution factor to obtain the concentration of the original, undiluted lysate.
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Problem Possible Cause(s) Suggested Solution(s)

High Background / No Color

Change

Interfering Substances:

Reducing agents (e.g., DTT, β-

mercaptoethanol), copper-

chelating agents (e.g., EDTA),

or certain detergents can

interfere.[10][13][14]

- Ensure standards are

prepared in the same buffer as

the samples.[10] - Dilute the

sample to reduce the

concentration of the interfering

substance.[15] - Remove

interfering substances via

dialysis or protein precipitation

(TCA/acetone).[15][16]

Low Absorbance Readings

Low Protein Concentration:

Sample concentration is below

the detection limit of the assay.

- Concentrate the sample

using ultrafiltration.[17] -

Increase incubation time or

temperature to enhance signal.

[6][17] - Use a more sensitive

version of the assay, like the

Micro BCA assay.[3]

Inconsistent or Non-Linear

Standard Curve

Pipetting Errors: Inaccurate

pipetting of standards or

reagents.

- Use calibrated pipettes and

proper technique. Ensure

thorough mixing. - Run

standards in triplicate for better

accuracy.[12]

Incorrect Reagent Preparation:

Working reagent was not

mixed correctly or is old.

- Prepare the working reagent

fresh just before use.[12]

Ensure the 50:1 ratio is

accurate.

Absorbance Too High

Sample Concentration Too

High: Protein concentration is

above the linear range of the

standard curve.

- Dilute the sample and re-

assay. It is often wise to test

several dilutions of an

unknown sample.[18]

Precipitate Forms
High concentration of lipids or

detergents
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-
proteomics.com]

2. info.gbiosciences.com [info.gbiosciences.com]

3. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]

4. thepencillog.wordpress.com [thepencillog.wordpress.com]

5. BCA Assay and Lowry Assays | Thermo Fisher Scientific - TW [thermofisher.com]

6. Principle and Protocol of BCA Method - Creative BioMart [creativebiomart.net]

7. qb3.berkeley.edu [qb3.berkeley.edu]

8. ptglab.com [ptglab.com]

9. blog.cellsignal.com [blog.cellsignal.com]

10. How to Avoid Common Pitfalls in BCA Assay Measurements [synapse.patsnap.com]

11. documents.thermofisher.com [documents.thermofisher.com]

12. datasheets.scbt.com [datasheets.scbt.com]

13. What interferes with BCA assays? | AAT Bioquest [aatbio.com]

14. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest
[aatbio.com]

15. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific -
US [thermofisher.com]

16. info.gbiosciences.com [info.gbiosciences.com]

17. researchgate.net [researchgate.net]

18. researchhub.com [researchhub.com]

To cite this document: BenchChem. [Application Note: Protein Quantification in Cell Lysates
Using the Bicinchoninic Acid (BCA) Assay]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b074643?utm_src=pdf-custom-synthesis
https://www.creative-proteomics.com/resource/protocol-for-bicinchoninic-acid-bca-protein-assay.htm
https://www.creative-proteomics.com/resource/protocol-for-bicinchoninic-acid-bca-protein-assay.htm
https://info.gbiosciences.com/blog/why-bca-protein-assay-is-overhyped
https://en.wikipedia.org/wiki/Bicinchoninic_acid_assay
https://thepencillog.wordpress.com/2020/01/01/the-principle-of-the-bca-assay/
https://www.thermofisher.com/tw/zt/home/life-science/protein-biology/protein-assays-analysis/protein-assays/bca-protein-assays.html
https://www.creativebiomart.net/resource/principle-protocol-principle-and-protocol-of-bca-method-433.htm
https://qb3.berkeley.edu/education/lab-fundamentals-bootcamp/manual/proteins/bca-assay/
https://www.ptglab.com/media/2724/protocols-for-web_lysate-preparation_v3.pdf
https://blog.cellsignal.com/recommended-best-practices-for-lysate-handling
https://synapse.patsnap.com/article/how-to-avoid-common-pitfalls-in-bca-assay-measurements
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011430_Pierce_BCA_Protein_Asy_UG.pdf
https://datasheets.scbt.com/sc-202389.pdf
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-interferes-with-bca-assays
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-are-the-factors-that-interfere-with-the-accuracy-of-the-bca-assay
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-are-the-factors-that-interfere-with-the-accuracy-of-the-bca-assay
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/protein-assays-analysis-support-center/protein-assays-quantitation-support/protein-assays-quantitation-support-troubleshooting.html
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/protein-assays-analysis-support-center/protein-assays-quantitation-support/protein-assays-quantitation-support-troubleshooting.html
https://info.gbiosciences.com/blog/how-to-deal-with-interfering-agents-in-protein-estimation-assays
https://www.researchgate.net/post/BCA-Assay-low-standards-inconsistent-how-should-we-troubleshoot
https://www.researchhub.com/post/2000/bca-protein-quantitation-assay
https://www.benchchem.com/product/b074643#using-bca-assay-for-protein-quantification-in-cell-lysates
https://www.benchchem.com/product/b074643#using-bca-assay-for-protein-quantification-in-cell-lysates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b074643#using-bca-assay-for-protein-quantification-
in-cell-lysates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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